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Compound of Interest

Compound Name: 4-Methoxy-3-nitrobenzoic acid

Cat. No.: B147255

4-Methoxy-3-nitrobenzoic Acid: A Versatile
Intermediate in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction

4-Methoxy-3-nitrobenzoic acid, a substituted aromatic carboxylic acid, is a pivotal chemical
intermediate in the landscape of organic synthesis. Its molecular architecture, featuring a
carboxylic acid, a methoxy group, and a nitro group on a benzene ring, offers a unique
combination of functional handles for a diverse array of chemical transformations. The electron-
withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring,
while the carboxylic acid and methoxy groups provide avenues for further derivatization. This
versatility makes it a valuable building block in the synthesis of pharmaceuticals,
agrochemicals, dyes, and advanced materials.[1] This technical guide provides a
comprehensive overview of the synthesis, properties, and key applications of 4-methoxy-3-
nitrobenzoic acid as a chemical intermediate.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 4-methoxy-3-nitrobenzoic
acid is presented below.
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Property Value
IUPAC Name 4-Methoxy-3-nitrobenzoic acid
3-Nitro-p-anisic acid, 3-Nitro-4-methoxybenzoic
Synonyms )
acid
CAS Number 89-41-8
Molecular Formula CsH7NOs
Molecular Weight 197.14 g/mol
Appearance White to light yellow crystalline powder
Melting Point 192-194 °C
. Insoluble in water; soluble in ethanol and
Solubility

acetone.

1H NMR (DMSO-ds)

5 13.4 (s, 1H, COOH), 8.32 (d, J=2.2 Hz, 1H,
ArH), 8.08 (dd, J=8.7, 2.2 Hz, 1H, ArH), 7.37 (d,
J=8.7 Hz, 1H, ArH), 3.95 (s, 3H, OCHs)

IR (KBr, cm™1)

3100-2500 (br, O-H), 1700 (C=0), 1610, 1580
(C=C), 1530 (asym N-0O), 1350 (sym N-O), 1280
(C-0)

Synthesis of 4-Methoxy-3-

nitrobenzoic Acid

The primary route for the synthesis of 4-methoxy-3-nitrobenzoic acid is the electrophilic

nitration of p-anisic acid (4-methoxybenzoic acid). The methoxy group is a strong activating and

ortho-, para-directing group, while the carboxyl

ic acid is a deactivating and meta-directing

group. The directing effects of the powerful methoxy group dominate, leading to the

introduction of the nitro group at the position ortho to the methoxy group.

HNO3, H2SOa4

p-Anisic Acid

Nitration 4-Methoxy-3-nitrobenzoic Acid

Click to download full resolution via product page
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Synthesis of 4-Methoxy-3-nitrobenzoic Acid

Experimental Protocol: Nitration of p-Anisic Acid

Materials:

e p-Anisic acid

e Concentrated Sulfuric Acid (H2SOa4, 98%)
o Concentrated Nitric Acid (HNOs, 70%)

e Ice

« Distilled water

» Ethanol (for recrystallization)

Equipment:

Round-bottom flask

o Magnetic stirrer and stir bar

e Dropping funnel

e |ce bath

o Beaker

e Bilchner funnel and flask

« Filter paper

Melting point apparatus

Procedure:

» Dissolution of Starting Material: In a 250 mL round-bottom flask, cautiously add 10.0 g of p-
anisic acid to 50 mL of concentrated sulfuric acid while stirring with a magnetic stirrer.
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Continue stirring until all the p-anisic acid has dissolved. Cool the flask in an ice bath to
maintain a temperature between 0 and 5 °C.

o Preparation of the Nitrating Mixture: In a separate dropping funnel, carefully prepare the
nitrating mixture by slowly adding 15 mL of concentrated nitric acid to 25 mL of concentrated
sulfuric acid. Cool this mixture in an ice bath.

¢ Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of p-anisic
acid in sulfuric acid over a period of approximately one hour. It is crucial to maintain the
reaction temperature between 5 and 15 °C throughout the addition.

o Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the
ice bath for an additional 30 minutes. Subsequently, remove the ice bath and let the mixture
slowly warm to room temperature, continuing to stir for another hour.

« |solation of the Crude Product: Carefully and slowly pour the reaction mixture onto 200 g of
crushed ice in a large beaker with vigorous stirring. A yellow precipitate of 4-methoxy-3-
nitrobenzoic acid will form.

« Filtration and Washing: Once the ice has completely melted, collect the crude product by
vacuum filtration using a Buchner funnel. Wash the solid with several portions of cold distilled
water until the washings are neutral to litmus paper.

 Purification: The crude product can be purified by recrystallization from a minimal amount of
hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to
maximize the formation of crystals.

» Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Expected Yield: A typical yield for this reaction is in the range of 70-85%.

Key Reactions of 4-Methoxy-3-nitrobenzoic Acid as
a Chemical Intermediate

The functional groups of 4-methoxy-3-nitrobenzoic acid allow for a variety of subsequent
transformations, making it a valuable intermediate.
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Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, yielding 3-amino-4-methoxybenzoic
acid. This transformation is a critical step in the synthesis of many bioactive molecules and

dyes.
(e.g.?gg(utlcziz-gl(ﬁ,ggg;Hcl) 4-Methoxy-3-nitrobenzoic Acid Reduction
Click to download full resolution via product page
Reduction of 4-Methoxy-3-nitrobenzoic Acid
Materials:

4-Methoxy-3-nitrobenzoic acid

Tin(Il) chloride dihydrate (SnClz-2H20)

Concentrated Hydrochloric Acid (HCI)

Sodium hydroxide (NaOH) solution

Distilled water

Ethanol

Equipment:

Round-bottom flask with reflux condenser

Heating mantle

Magnetic stirrer and stir bar

Beaker

pH paper or pH meter
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e Bichner funnel and flask

« Filter paper

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic
stirrer, dissolve 5.0 g of 4-methoxy-3-nitrobenzoic acid in 50 mL of ethanol.

» Addition of Reducing Agent: To this solution, add 15.0 g of tin(ll) chloride dihydrate.

e Reaction: Slowly add 20 mL of concentrated hydrochloric acid to the mixture. An exothermic
reaction will occur. Once the initial reaction subsides, heat the mixture to reflux for 2-3 hours.

o Work-up: After cooling to room temperature, carefully neutralize the reaction mixture by the
slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8.
A precipitate of tin hydroxides will form.

e |solation: Filter the mixture to remove the tin salts. The filtrate contains the desired 3-amino-
4-methoxybenzoic acid.

 Purification: The product can be precipitated from the filtrate by adjusting the pH to its
isoelectric point (around pH 4-5) with dilute hydrochloric acid. The resulting solid is then
collected by filtration, washed with cold water, and dried.

Intermediate in the Synthesis of Bioactive Molecules
and Dyes

3-Amino-4-methoxybenzoic acid, derived from the reduction of 4-methoxy-3-nitrobenzoic
acid, is a key precursor in the synthesis of various compounds, including azo dyes and
pharmaceuticals. For instance, it can be used to synthesize aniline mustard analogues with
potential anti-tumor activity and is a precursor for ligands like BIPHEP-1-OMe used in catalysis.

[2]

Experimental Workflow: Synthesis of an Azo Dye
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The following workflow illustrates the general procedure for the synthesis of an azo dye using

3-amino-4-methoxybenzoic acid as the diazo component.

4 Diazotization

G-Amino-zt-methoxybenzoic Acia
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Experimental Workflow for Azo Dye Synthesis

Experimental Protocol: General Procedure for Azo Dye
Synthesis

Materials:

e 3-Amino-4-methoxybenzoic acid

» Concentrated Hydrochloric Acid (HCI)

e Sodium nitrite (NaNO2)

e [-Naphthol (or other coupling component)
e Sodium hydroxide (NaOH)

« Distilled water

e Ice

Ethanol

Procedure:

¢ Diazotization:

o Dissolve a molar equivalent of 3-amino-4-methoxybenzoic acid in a mixture of
concentrated hydrochloric acid and water.

o Cool the solution to 0-5 °C in an ice bath.

o Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the
temperature below 5 °C.

o Stir the mixture for an additional 15-20 minutes to ensure complete formation of the
diazonium salt. This solution should be used immediately.
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e Azo Coupling:

o

In a separate beaker, dissolve a molar equivalent of the coupling component (e.g., B-
naphthol) in a cold, dilute solution of sodium hydroxide.

o Cool this solution to 0-5 °C in an ice bath.

o Slowly add the freshly prepared diazonium salt solution to the solution of the coupling
component with constant stirring.

o A colored precipitate of the azo dye will form. Continue stirring the mixture in the ice bath
for 1-2 hours to ensure the reaction goes to completion.

o Work-up and Purification:
o Collect the crude dye by vacuum filtration and wash it thoroughly with cold water.
o The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol.

o Dry the purified azo dye.

Conclusion

4-Methoxy-3-nitrobenzoic acid is a highly valuable and versatile chemical intermediate. Its
straightforward synthesis from readily available starting materials and the presence of multiple
reactive functional groups make it an important building block in the creation of a wide range of
more complex molecules. The ability to selectively transform the nitro and carboxylic acid
groups provides chemists with a powerful tool for the synthesis of pharmaceuticals, dyes, and
other high-value chemical products. The protocols and data presented in this guide are
intended to serve as a valuable resource for researchers and professionals in the field of
organic synthesis and drug development, enabling further innovation and application of this
important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b147255?utm_src=pdf-body
https://www.benchchem.com/product/b147255?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

e 1. benchchem.com [benchchem.com]
o 2. A-FREFHE-I-THEEREL 98% | Sigma-Aldrich [sigmaaldrich.com]

 To cite this document: BenchChem. ["4-Methoxy-3-nitrobenzoic acid" as a chemical
intermediate in organic synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147255#4-methoxy-3-nitrobenzoic-acid-as-a-
chemical-intermediate-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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